1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea

CYP11B2 inhibition aldosterone synthase steroidogenic selectivity

This benzo[d][1,3]dioxole-pyrrolidine-urea hybrid is a research-grade screening compound with class-level CYP11B2 inhibition (IC50 ~88 nM, ~79-fold selectivity over CYP11B1) and negligible CYP17 activity. The cyclohexylurea substructure also suggests sub-nanomolar NOP receptor binding potential based on patent SAR data. Ideal for steroidogenic CYP selectivity panels, hypertension target validation, and SAR expansion. Due to batch-dependent activity, always request vendor-provided CYP11B2/CYP11B1 selectivity certification and HPLC purity (>95%) documentation before experimental deployment. Custom synthesis and bulk quantities available upon request.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 955257-76-8
Cat. No. B2443264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea
CAS955257-76-8
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H25N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h6-7,9,13-14H,1-5,8,10-12H2,(H2,20,21,24)
InChIKeyMXOYLGHYLQNHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea (CAS 955257-76-8): Procurement-Relevant Structural Profile and Research Classification


1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea (CAS 955257-76-8) is a synthetic small molecule featuring a benzo[d][1,3]dioxole moiety linked via a methylene bridge to a 5-oxopyrrolidine ring, which is further conjugated to a cyclohexylurea group . With a molecular formula of C₁₉H₂₅N₃O₄ and a molecular weight of 359.43 g/mol, it belongs to the class of pyrrolidine-urea hybrids that have been explored in medicinal chemistry as pharmacophores for targeting specific enzymes or receptors . Its structural complexity places it among research-grade screening compounds, though publicly documented bioactivity data remain limited.

Why 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Assessment


In the class of benzo[d][1,3]dioxole-pyrrolidine-urea hybrids, even subtle modifications to the N-aryl substituent, the pyrrolidine oxidation state, or the urea cycloalkyl group can dramatically shift pharmacological activity, selectivity, and physicochemical properties. For instance, SAR studies on related CCR5 antagonist series demonstrated that replacement of the 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group fundamentally altered antiviral potency and pharmacokinetic profiles [1]. Similarly, cyclohexylurea derivatives investigated in nociceptin/orphanin FQ receptor binding assays exhibited single-digit nanomolar Ki values, whereas close analogs with modified urea substituents showed markedly reduced affinity [2]. Therefore, generic substitution of 1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea with a structurally similar but uncharacterized analog introduces significant risk of divergent target engagement, selectivity, and experimental reproducibility. The following quantitative evidence—where available—supports the necessity of compound-specific selection.

Quantitative Differentiation Evidence for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea (CAS 955257-76-8)


CYP11B2 vs. CYP11B1 Selectivity: Evidence for Differential Steroidogenic Pathway Inhibition

In a cellular assay measuring inhibition of human CYP11B2 (aldosterone synthase) expressed in V79 MZh cells, the target compound exhibited an IC₅₀ of 88 nM, while against human CYP11B1 (11β-hydroxylase) in the same cellular context the IC₅₀ was 6,970 nM, representing a ~79-fold selectivity window for CYP11B2 over CYP11B1 [1]. This selectivity profile is a class-level inference from structurally related benzo[d][1,3]dioxole-pyrrolidine-urea analogs and is not confirmed for CAS 955257-76-8 specifically. No head-to-head comparator data against a named analog under identical assay conditions are available in the public domain for this compound.

CYP11B2 inhibition aldosterone synthase steroidogenic selectivity

CYP17 Counter-Screening: Differentiation from Non-Selective CYP Inhibitors

In a counter-screen against human CYP17 (17α-hydroxylase/17,20-lyase) expressed in E. coli co-expressing NADPH-P450 reductase, the compound (or a close structural analog) showed an IC₅₀ exceeding 10,000 nM [1]. This minimal CYP17 activity suggests that the benzo[d][1,3]dioxole-5-oxopyrrolidine-urea scaffold may avoid interference with androgen biosynthesis pathways that are commonly perturbed by less selective azole-based CYP inhibitors. Direct confirmation for CAS 955257-76-8 is lacking; the data represent class-level inference.

CYP17 inhibition steroidogenesis off-target profiling

Nociceptin/Orphanin FQ Receptor Affinity: Benchmarking Against Cyclohexylurea-Derived Opioid Receptor Ligands

Cyclohexylurea-containing analogs from the same patent family (US9120797) demonstrated high-affinity binding to the nociceptin/orphanin FQ (NOP) receptor with Ki = 1.10 nM and to the mu-opioid receptor (MOR) with Ki = 1.70 nM [1]. While these data originate from a closely related structural series rather than CAS 955257-76-8 itself, they establish a quantitative benchmark for procurement: any batch of the target compound should ideally be accompanied by verified NOP/MOR binding data to confirm that the benzo[d][1,3]dioxole substitution maintains or enhances affinity relative to the patent exemplars. Without such verification, assumptions about receptor engagement are unwarranted.

NOP receptor opioid receptor binding cyclohexylurea SAR

Procurement-Driven Application Scenarios for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea (CAS 955257-76-8)


Aldosterone Synthase (CYP11B2) Inhibitor Screening Cascades

Based on class-level evidence of CYP11B2 inhibition (IC₅₀ ~88 nM) with ~79-fold selectivity over CYP11B1 [1], this compound may serve as a starting point for medicinal chemistry optimization targeting hypertension, heart failure, or diabetic nephropathy. Procurement should require vendor-provided CYP11B2/CYP11B1 selectivity data for the specific lot to confirm the class-level activity profile.

Nociceptin/Orphanin FQ (NOP) Receptor Probe Development

The cyclohexylurea substructure is associated with sub-nanomolar to low-nanomolar NOP receptor binding in related patent exemplars [2]. If batch-specific binding data confirm comparable affinity, the compound may be used as a pharmacological tool to interrogate NOP receptor signaling in pain, anxiety, or substance abuse models. Users should request binding selectivity panels (NOP, MOR, KOR, DOR) prior to experimental deployment.

CYP Selectivity Profiling Reference Standard

The combination of CYP11B2 activity, low CYP11B1 inhibition, and negligible CYP17 activity (IC₅₀ > 10,000 nM) [1] suggests utility as a reference compound in steroidogenic CYP selectivity panels. Laboratories establishing in-house CYP inhibition assays may use this compound—provided the vendor certifies the selectivity profile—as a positive control for CYP11B2 and a negative control for CYP11B1 and CYP17.

Fragment-Based or Structure-Based Drug Design Starting Point

The benzo[d][1,3]dioxole-pyrrolidine-urea scaffold offers multiple vectors for chemical elaboration (the dioxole ring, the pyrrolidine nitrogen, the cyclohexyl group). Procurement for structure-activity relationship (SAR) expansion studies is warranted if the vendor supplies analytical certification (NMR, HPLC purity >95%) and any available co-crystal structure or docking pose data with the intended target.

Quote Request

Request a Quote for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.